N,N-Diphenyl-4-(rubicen-5-YL)aniline

Description

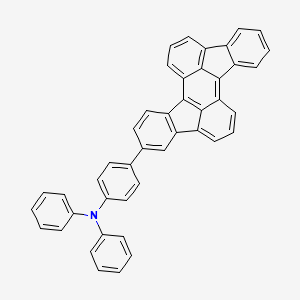

N,N-Diphenyl-4-(rubicen-5-YL)aniline: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a rubicenyl group attached to an aniline moiety, which contributes to its distinctive chemical behavior and potential utility in research and industry.

Properties

CAS No. |

922184-81-4 |

|---|---|

Molecular Formula |

C44H27N |

Molecular Weight |

569.7 g/mol |

IUPAC Name |

N,N-diphenyl-4-rubicen-5-ylaniline |

InChI |

InChI=1S/C44H27N/c1-3-11-30(12-4-1)45(31-13-5-2-6-14-31)32-24-21-28(22-25-32)29-23-26-37-40(27-29)36-18-10-20-38-41-34-16-8-7-15-33(34)35-17-9-19-39(42(35)41)44(37)43(36)38/h1-27H |

InChI Key |

DZUIKKGNGUXYKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC5=C(C=C4)C6=C7C5=CC=CC7=C8C9=CC=CC=C9C1=C8C6=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diphenyl-4-(rubicen-5-YL)aniline typically involves the reaction of rubicene with N,N-diphenylaniline under specific conditions. The process may include:

Nucleophilic Substitution: This method involves the substitution of a leaving group in rubicene with the aniline derivative.

Palladium-Catalyzed Coupling: Utilizing palladium catalysts to facilitate the coupling of rubicene with N,N-diphenylaniline.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N,N-Diphenyl-4-(rubicen-5-YL)aniline can undergo oxidation reactions, often resulting in the formation of quinone derivatives.

Reduction: Reduction reactions may convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in various substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

Catalysts: Palladium or platinum catalysts for coupling reactions.

Major Products:

Oxidation Products: Quinone derivatives.

Reduction Products: Amine derivatives.

Substitution Products: Various substituted aniline derivatives.

Scientific Research Applications

N,N-Diphenyl-4-(rubicen-5-YL)aniline has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a component in drug development.

Industry: Utilized in the production of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism by which N,N-Diphenyl-4-(rubicen-5-YL)aniline exerts its effects involves its interaction with molecular targets and pathways. The rubicenyl group may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. The compound’s unique structure allows it to engage in specific binding interactions, influencing cellular processes and biochemical pathways.

Comparison with Similar Compounds

N,N-Diphenyl-4-[(rubicen-5-yl)oxy]aniline: Shares a similar core structure but with an oxygen linkage.

N,N-Diphenyl-4-(7-(pyridin-4-yl)benzo[c][1,2,5]thiadiazol-4-yl)aniline: Features a different aromatic substitution pattern.

Uniqueness: N,N-Diphenyl-4-(rubicen-5-YL)aniline stands out due to its specific rubicenyl group, which imparts unique chemical and physical properties. This distinct structure allows for specialized applications in various fields, making it a valuable compound for research and industrial purposes.

Biological Activity

N,N-Diphenyl-4-(rubicen-5-YL)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article delves into the compound's biological activity, synthesizing data from various studies and presenting findings in a structured format.

Chemical Structure and Properties

This compound is characterized by its diphenylamine core, which is modified with a rubicen moiety. The molecular formula is , and its structure can be represented as follows:

The biological activity of this compound primarily involves its interaction with various molecular targets associated with cancer cell proliferation and survival. The compound exhibits:

- Inhibition of Kinases : It has been shown to inhibit several kinases, which are crucial for cancer cell signaling pathways. For instance, it affects the activity of receptor tyrosine kinases (RTKs), leading to reduced cell proliferation and increased apoptosis in cancer cells .

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, which is essential for eliminating malignant cells. This is achieved through the activation of caspases and modulation of Bcl-2 family proteins .

Anticancer Efficacy

Recent studies have reported the anticancer efficacy of this compound against various cancer cell lines. The following table summarizes the IC50 values obtained from different studies:

These results indicate that this compound exhibits potent activity against HepG2 liver cancer cells, comparable to standard chemotherapeutics like doxorubicin.

Case Studies

- Study on HepG2 Cells : In a controlled experiment, this compound was administered to HepG2 cells, resulting in significant growth inhibition at low concentrations (IC50 = 0.3 µM). This study highlighted the compound's potential as a lead candidate for liver cancer treatment .

- Mechanistic Insights : Another investigation focused on the signaling pathways affected by this compound, revealing that it inhibits the PI3K/AKT pathway, which is often dysregulated in various cancers. This inhibition led to decreased cell survival and increased apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.